molecular formula C10H12ClNO B15248491 (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B15248491
M. Wt: 197.66 g/mol
InChI Key: SNRNZZPWCMXIAP-QMMMGPOBSA-N
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Description

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps. One common method includes the chlorination of a naphthalene derivative followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as replacing the chlorine atom with a different halogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution may produce a different halogenated compound.

Scientific Research Applications

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride include:

    5-amino-1-chloronaphthalene: Lacks the tetrahydro ring system.

    5-amino-2-chloronaphthalene: Has a different position of the chlorine atom.

    5-amino-1-chloro-6,7,8,9-tetrahydronaphthalene: Has a different ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(5S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H12ClNO/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h4-5,8,13H,1-3,12H2/t8-/m0/s1

InChI Key

SNRNZZPWCMXIAP-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)O)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)Cl)N

Origin of Product

United States

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